Methanediol

Description

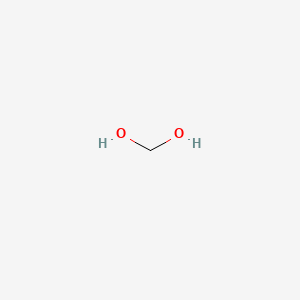

Structure

3D Structure

Properties

CAS No. |

463-57-0 |

|---|---|

Molecular Formula |

CH2(OH)2 CH4O2 |

Molecular Weight |

48.041 g/mol |

IUPAC Name |

methanediol |

InChI |

InChI=1S/CH4O2/c2-1-3/h2-3H,1H2 |

InChI Key |

CKFGINPQOCXMAZ-UHFFFAOYSA-N |

SMILES |

C(O)O |

Canonical SMILES |

C(O)O |

Other CAS No. |

463-57-0 71946-83-3 |

Synonyms |

methylene glycol |

Origin of Product |

United States |

Foundational & Exploratory

methanediol basic properties and structure

An In-depth Technical Guide to the Core Properties and Structure of Methanediol

This compound (CH₂O₂), also known as methylene (B1212753) glycol or formaldehyde (B43269) monohydrate, is the simplest geminal diol, an organic compound with two hydroxyl groups attached to the same carbon atom.[1][2][3] It is recognized as a key intermediate in atmospheric chemistry, a potential component of interstellar ice grains, and the predominant species in aqueous solutions of formaldehyde.[4][5][6][7] Despite being historically considered an unstable transient molecule, recent advancements have enabled its synthesis and characterization in the gas phase, revealing significant kinetic stability.[7][8] This guide provides a comprehensive overview of the fundamental properties and structural characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Conformation

The molecular geometry of this compound centers around a tetrahedrally coordinated sp³-hybridized carbon atom. Theoretical calculations and experimental observations have shown that this compound exists in two primary conformational forms: a thermodynamically more stable C₂ conformer and a slightly higher energy Cₛ conformer.[9] The C₂ configuration is preferred due to reduced steric repulsion between the hydroxyl groups.[10]

Intramolecular hydrogen bonding between the two hydroxyl groups plays a significant role in determining the molecule's conformational preferences and physical properties.[9] The structural parameters of the more stable C₂ conformer have been determined through high-level computational studies.[9][10]

Table 1: Structural Parameters of this compound (C₂ Conformer) vs. Methanol (B129727)

| Parameter | This compound | Methanol | Reference |

|---|---|---|---|

| Bond Lengths | |||

| C-O | 1.408 Å | 1.427 Å | [9][10] |

| C-H | 1.092 Å | 1.096 Å | [9][10] |

| O-H | 0.964 Å | 0.956 Å | [9][10] |

| Bond Angles |

| ∠ O-C-O | ~111.1° | N/A |[9] |

Note: The C-O bond in this compound is shorter than in methanol, indicating a stronger interaction due to the presence of the second electronegative oxygen atom. Conversely, the O-H bond is slightly elongated.[9][10]

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[1][9] Its properties are largely dictated by its ability to form hydrogen bonds. The key physicochemical data are summarized below.

Table 2: Summary of this compound Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | CH₂(OH)₂ or CH₄O₂ | [1][11] |

| Molar Mass | 48.041 g·mol⁻¹ | [1][3] |

| Appearance | Colorless liquid | [1][3] |

| Density | ~1.199 g/cm³ | [1][3][9] |

| Boiling Point | 194 °C (467 K) | [1][12] |

| Flash Point | 99.8 °C (372.9 K) | [1][3] |

| Vapor Pressure | 16.1 Pa | [1] |

| Acidity (pKa) | 13.29 | [1] |

| Hydrogen Bond Donors | 2 | [11] |

| Hydrogen Bond Acceptors | 2 |[11] |

Formation from Formaldehyde and Equilibrium

This compound is the hydration product of formaldehyde.[1][2] In aqueous solutions, an equilibrium exists between formaldehyde and this compound, which strongly favors the hydrated form. The equilibrium constant (K) for this hydration is estimated to be 10³, meaning that in a dilute aqueous solution (e.g., 5% by weight), over 80% of the formaldehyde exists as this compound.[1][2][13]

CH₂O + H₂O ⇌ CH₂(OH)₂

In more concentrated solutions, this compound has a tendency to oligomerize, forming short polymers known as paraformaldehyde, HO(CH₂O)ₙH.[1][4]

Stability and Reactivity

While geminal diols are often thermodynamically unstable, this compound has been shown to be kinetically stable in the gas phase.[7] Theoretical calculations predict a significant energy barrier for its unimolecular decomposition back to formaldehyde and water, estimated at 181-191 kJ·mol⁻¹.[7] This stability allows for its existence and detection under specific laboratory conditions and suggests it can persist in environments like Earth's upper atmosphere and interstellar space.[7][8]

This compound is a key intermediate in atmospheric chemistry, participating in the formation of secondary organic aerosols and reacting with ozone and Criegee intermediates.[6][9] Its reaction with hydroxyl radicals (•OH) is particularly relevant, with a calculated rate constant of 2.4 × 10⁻¹² cm³·s⁻¹ under atmospheric conditions.[9] This reaction can proceed via hydrogen abstraction from either the central carbon or the hydroxyl groups.[9]

Spectroscopic Data

Spectroscopic analysis has been crucial for the identification and characterization of this compound, particularly following its successful gas-phase synthesis. Infrared (IR) spectroscopy has been used to identify its characteristic vibrational modes.

Table 3: Selected Experimental Vibrational Frequencies for this compound

| Approximate Mode Description | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| OH stretch | 3637.6 | Medium | [14] |

| OH stretch | 3564.4 | Medium | [14] |

| COH deformation | 1424.4 | Weak | [14] |

| COH deformation | 1358.7 | Weak | [14] |

| CH₂ wag | 1334.6 | Weak | [14] |

| CO stretch | 1056.5 | Strong | [14] |

| CO torsion | 547.7 | Medium |[14] |

Note: Data obtained from matrix-isolation infrared spectroscopy.[14] Recent high-level computational studies have provided rovibrational data that closely match experimental findings, confirming the gas-phase detection.[6]

Experimental Protocols

The definitive synthesis and identification of gas-phase this compound marked a significant experimental achievement.[7][15]

Methodology: Gas-Phase Synthesis and Detection

-

Sample Preparation : A mixture of methanol (CH₃OH) and oxygen (O₂) ices is prepared at extremely low temperatures (5 K) under ultrahigh-vacuum conditions (a few 10⁻¹¹ Torr).

-

Energetic Processing : The ice sample is exposed to high-energy electrons (5 keV). This irradiation induces chemical reactions within the ice matrix. Electronic structure calculations suggest that this compound forms via the insertion of an electronically excited oxygen atom, O(¹D), into a carbon-hydrogen bond of methanol.[7][10]

-

Sublimation : The processed ice is then slowly heated in a Temperature Programmed Desorption (TPD) phase. As the temperature rises, molecules sublime from the ice into the gas phase. This compound has been observed to sublime at approximately 181 K.

-

Isomer-Selective Detection : The sublimed gas-phase molecules are analyzed using photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[7]

-

This technique uses tunable vacuum ultraviolet (VUV) photons to ionize molecules.

-

By carefully selecting the photon energy, specific isomers can be selectively ionized based on their unique adiabatic ionization energies (IE).

-

For CH₄O₂ isomers, the calculated IEs are:

-

This compound (C₂): ~10.7 eV

-

Methyl Peroxide (CH₃OOH): ~9.8 eV

-

-

By setting the photon energy between these values (e.g., at 10.49 eV), methyl peroxide can be ionized while this compound cannot. By raising the energy (e.g., to 10.86 eV), both isomers can be ionized. Comparing the mass spectra at different photon energies allows for the unambiguous identification of this compound.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (463-57-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. dalitsolutions.com [dalitsolutions.com]

- 4. Formaldehyde - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis of this compound [CH2(OH)2]: The simplest geminal diol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buy this compound | 463-57-0 [smolecule.com]

- 10. egrove.olemiss.edu [egrove.olemiss.edu]

- 11. This compound | CH4O2 | CID 79015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. webqc.org [webqc.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. This compound [webbook.nist.gov]

- 15. scitechdaily.com [scitechdaily.com]

The Elusive Simplest Geminal Diol: A Technical History of Methanediol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Characterization, and Experimental Analysis of Methanediol.

Abstract

This compound (CH₂(OH)₂), the simplest geminal diol, has long been a subject of theoretical interest and experimental challenge. Existing predominantly as the hydrated form of formaldehyde (B43269) in aqueous solutions, its transient nature in the gas phase made direct characterization difficult for over a century. This technical guide provides a comprehensive overview of the history of this compound, from its theoretical conception in the 19th century to its definitive synthesis and identification in the 21st century. It details the key experiments, presents physicochemical data in a structured format, and offers detailed protocols for its synthesis, detection, and analysis. This document is intended to serve as a valuable resource for researchers in chemistry, atmospheric science, and drug development who are interested in the fundamental properties and reactions of this pivotal one-carbon compound.

Historical Perspective: From a Theoretical Intermediate to Definitive Identification

The story of this compound is inextricably linked with the discovery of formaldehyde. In 1859, the Russian chemist Aleksandr Butlerov was attempting to synthesize "methylene glycol" (this compound) from the reaction of iodomethane (B122720) with silver oxalate.[1][2][3][4] While he did not isolate the intended diol, he produced a colorless gas with a pungent odor, which was, in fact, formaldehyde.[4] For his experiment, Butlerov referred to the product as "dioxymethylen" due to an incorrect empirical formula, a common issue before the standardization of atomic weights.[1] It was not until 1868 that August Wilhelm von Hofmann correctly identified the compound as an aldehyde and elucidated its structure, laying the groundwork for the modern production of formaldehyde.[2][4]

For over a century, this compound was understood to be the predominant species in aqueous solutions of formaldehyde, existing in a dynamic equilibrium.[5] However, its existence as a stable, isolable molecule in the gas phase remained unconfirmed due to its tendency to dehydrate back to formaldehyde and water. This elusiveness finally came to an end in 2021 with the first successful laboratory synthesis and detection of gaseous this compound.[5][6] Researchers achieved this milestone by employing energetic processing of low-temperature methanol-oxygen ices, followed by sublimation and characterization using photoionization mass spectrometry.[5][6] This definitive identification has opened new avenues for studying the fundamental chemistry of geminal diols and their role in atmospheric and interstellar chemistry.[5]

Physicochemical and Thermodynamic Properties

This compound's properties are largely defined by its relationship with formaldehyde. The following tables summarize key quantitative data for this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | CH₄O₂ | General Knowledge |

| Molar Mass | 48.041 g·mol⁻¹ | General Knowledge |

| Appearance | Colorless liquid (in solution) | General Knowledge |

| pKa | 13.29 | General Knowledge |

| logP | -1.92 | General Knowledge |

Table 2: Thermodynamic Data for this compound

| Thermodynamic Property | Value | Conditions | Source(s) |

| Standard Enthalpy of Formation (ΔfH°) | -386.9 ± 0.5 kJ/mol | Gas phase | General Knowledge |

| Hydration Enthalpy of Formaldehyde (ΔH°) | -39.0 kJ/mol | Aqueous solution | General Knowledge |

Table 3: Equilibrium Constant for Formaldehyde Hydration (Keq = [CH₂(OH)₂]/[H₂CO]) in Aqueous Solution

| Temperature (K) | Equilibrium Constant (Keq) | Source(s) |

| 293 | 2.10 x 10³ | General Knowledge |

| 298 | ~2200 | General Knowledge |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis, detection, and analysis of this compound, reflecting both historical and modern techniques.

Gas-Phase Synthesis and Detection of this compound (Zhu et al., 2021)

This protocol describes the first definitive synthesis and identification of gaseous this compound.[5][6]

Objective: To synthesize and detect this compound in the gas phase.

Methodology:

-

Ice Sample Preparation:

-

A polished silver substrate within an ultra-high vacuum (UHV) chamber (base pressure < 10⁻¹⁰ Torr) is cooled to 5 K.

-

A gaseous mixture of methanol (B129727) (CH₃OH) and oxygen (O₂) is introduced into the chamber and deposited onto the cold substrate to form a mixed ice.

-

-

Energetic Processing:

-

The methanol-oxygen ice is irradiated with energetic electrons to induce chemical reactions within the ice matrix. This process is believed to form this compound through the insertion of an electronically excited oxygen atom into a C-H bond of methanol.[5]

-

-

Temperature-Programmed Desorption (TPD):

-

The irradiated ice is slowly heated at a controlled rate (e.g., 1 K/min) to 300 K.[7]

-

As the temperature increases, molecules sublime from the ice into the gas phase.

-

-

Detection by Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS):

-

Sublimed molecules are ionized using a tunable vacuum ultraviolet (VUV) light source.[7]

-

The photoionization energy is critical for isomer-selective detection. By adjusting the photon energy, specific isomers can be targeted for ionization based on their distinct ionization energies.[8]

-

The resulting ions are guided into a reflectron time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).[7]

-

This compound is identified by its parent ion at m/z = 48.[5][9] Isotopic substitution experiments (e.g., using ¹³CH₃OH, CD₃OD, and CH₃¹⁸OH) are performed to confirm the molecular formula.[5][9]

-

Analysis of the Formaldehyde-Methanediol Equilibrium in Aqueous Solution by NMR Spectroscopy

This protocol outlines a general method for quantifying the components of aqueous formaldehyde solutions.

Objective: To determine the relative concentrations of formaldehyde, this compound, and polyoxymethylene glycols in an aqueous solution.

Methodology:

-

Sample Preparation:

-

Prepare an aqueous solution of formaldehyde (formalin). For detailed studies, ¹³C-enriched formaldehyde or the use of D₂O as a solvent can be beneficial to avoid signal overlap with the solvent peak in ¹H NMR.[10]

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra of the solution.

-

Typical signals in ¹H NMR (in D₂O) include peaks for the CH₂ groups of formaldehyde, this compound, and dimethylene glycol.[10]

-

In ¹³C NMR, distinct signals for the carbon atoms of each species can be observed.

-

-

Data Analysis:

-

Integrate the peaks corresponding to each species in the ¹H and/or ¹³C spectra.

-

The relative concentrations of formaldehyde, this compound, and its oligomers can be calculated from the integral values.

-

The equilibrium constant (Keq) for the hydration of formaldehyde can be determined from the ratio of the concentrations of this compound and formaldehyde.

-

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate important concepts related to this compound.

Historical Timeline of this compound Discovery

Caption: A timeline of key events in the discovery of this compound.

Formaldehyde-Methanediol Equilibrium in Aqueous Solution

References

- 1. Formaldehyde - Wikipedia [en.wikipedia.org]

- 2. History of Formaldehyde - Formacare [formacare.eu]

- 3. capitalresin.com [capitalresin.com]

- 4. chemicals.co.uk [chemicals.co.uk]

- 5. Synthesis of this compound [CH2(OH)2]: The simplest geminal diol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis of this compound [CH2(OH)2]: The simplest geminal diol | Semantic Scholar [semanticscholar.org]

- 7. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Stability of Methanediol in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediol (CH₂(OH)₂), also known as formaldehyde (B43269) monohydrate or methylene (B1212753) glycol, is the simplest geminal diol. It is formed through the hydration of formaldehyde in aqueous solutions. While formaldehyde is a crucial building block in various industrial and biological processes, its existence in water is predominantly in the hydrated form of this compound.[1][2] The equilibrium between formaldehyde and this compound is a critical factor in understanding the reactivity, bioavailability, and toxicity of formaldehyde solutions. This technical guide provides an in-depth analysis of the stability of this compound in aqueous environments, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of the underlying chemical processes.

In aqueous solutions, formaldehyde exists in equilibrium with this compound. This equilibrium is dynamic and is influenced by factors such as concentration, temperature, and pH. At dilute concentrations (<0.1%), this compound is the predominant species.[1] However, in more concentrated solutions, this compound can further oligomerize to form polyoxymethylene glycols.[1][3] Understanding the kinetics and thermodynamics of these transformations is essential for applications ranging from drug formulation, where formaldehyde may be a degradant or a reactive impurity, to industrial processes and environmental science.

Quantitative Data on this compound Stability

The stability of this compound in aqueous solutions can be quantified by the equilibrium constant for the hydration of formaldehyde (Khyd), as well as the rate constants for the forward (hydration, khyd) and reverse (dehydration, kdeh) reactions. These parameters are significantly influenced by temperature.

| Parameter | Value | Temperature (°C) | pH | Method | Reference |

| Equilibrium Constant (Khyd) | ~1.3 x 10³ | 25 | Neutral | Various | [4] |

| 2.22 x 10³ | 25 | 7.4 | NMR | [5] | |

| ~2.2 x 10³ | 25 | Not Specified | UV Spectroscopy | [6] | |

| Equation: Kh = e(3769/T - 5.494) | 20-60 | 5-7 | Kinetic Ratio | [4] | |

| Hydration Rate Constant (khyd) | 9.8 s⁻¹ | 22 | 4-7 | Radiolysis | [7] |

| Equation: kh = 2.04 x 10⁵ x e(-2936/T) s⁻¹ | 20-60 | 5-7 | Gas Absorption | [7] | |

| Dehydration Rate Constant (kdeh) | 0.0045 s⁻¹ | 25 | Neutral | Calculated | [4] |

| Equation: kd from Winkelman et al. (2000) | 20-60 | 5-7 | Sulfite Trapping | [7][8] | |

| Enthalpy of Hydration (ΔH°) | -39.0 kJ/mol | Not Specified | 7.4 | NMR | [5] |

| -21.4 to -39.4 kJ/mol | Not Specified | Not Specified | Literature Review | [5] | |

| Activation Energy (Hydration, Ea,hyd) | 54.5 kJ/mol | 25-54 | 7.4 | NMR | [5] |

| Activation Energy (Dehydration, Ea,deh) | 86.2 kJ/mol | 25-54 | 7.4 | NMR | [5] |

Signaling Pathways and Equilibria

The primary process governing the stability of this compound in aqueous solution is the reversible hydration of formaldehyde. This equilibrium is fundamental and can be influenced by subsequent oligomerization reactions, particularly at higher concentrations.

Caption: Equilibrium between formaldehyde and this compound in water.

Experimental Protocols

Determination of Equilibrium Constant (Khyd) by 1H NMR Spectroscopy

Objective: To determine the equilibrium concentrations of formaldehyde and this compound in an aqueous solution to calculate the hydration equilibrium constant.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of formaldehyde in D₂O of a known concentration (e.g., 2.4 M).[9] The use of D₂O minimizes the large solvent proton signal.

-

If necessary, adjust the pD of the solution using appropriate buffers (e.g., phosphate (B84403) buffer) to investigate pH effects.[10] Note that pD = pH + 0.4.

-

-

NMR Acquisition:

-

Acquire 1H NMR spectra at a controlled temperature using a high-resolution NMR spectrometer.[9]

-

Use a pulse sequence with water suppression if residual H₂O signals are problematic.

-

Ensure the system has reached thermal and chemical equilibrium before acquisition. This can be monitored by acquiring spectra at different time points until no further changes are observed.

-

-

Data Analysis:

-

Identify the distinct peaks corresponding to the CH₂ protons of formaldehyde, this compound, and any oligomers present.[9]

-

Integrate the area under each peak. The concentration of each species is proportional to its integral value.

-

Calculate the equilibrium constant, Khyd = [this compound] / [Formaldehyde]. The concentration of water in a dilute aqueous solution is considered constant and is incorporated into Khyd.

-

Kinetic Analysis of Hydration and Dehydration by Temperature-Jump Relaxation

Objective: To measure the rapid kinetics of the formaldehyde hydration/dehydration equilibrium.

Methodology:

-

Instrumentation:

-

Sample Preparation:

-

Prepare an aqueous solution of formaldehyde at a known concentration and pH.

-

The solution should have a measurable absorbance change associated with the equilibrium shift. The weak n → π* transition of the carbonyl group of formaldehyde around 280-300 nm can be monitored.[7]

-

-

Experimental Procedure:

-

Place the sample cell in the T-jump apparatus and allow it to equilibrate at the initial temperature (T₁).

-

Induce a rapid temperature jump (to T₂) in the microsecond to millisecond range.[2][12]

-

Monitor the change in absorbance at the chosen wavelength as the system relaxes to the new equilibrium position at T₂.

-

-

Data Analysis:

-

The relaxation process follows first-order kinetics. Fit the absorbance change versus time data to a single exponential decay function to obtain the relaxation time (τ).[12]

-

The relaxation time is related to the forward and reverse rate constants by the equation: 1/τ = khyd + kdeh.

-

By knowing the equilibrium constant (Khyd = khyd / kdeh) at the final temperature, the individual rate constants can be calculated.

-

Quantification of Formaldehyde by HPLC with Pre-column Derivatization

Objective: To determine the concentration of free formaldehyde in an aqueous sample, which can be used in conjunction with total formaldehyde concentration to study the equilibrium.

Methodology:

-

Derivatization Reagent:

-

Prepare a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium (e.g., phosphoric acid in acetonitrile).[1][13]

-

-

Sample and Standard Preparation:

-

Prepare a series of formaldehyde standard solutions of known concentrations.

-

Prepare the unknown sample containing formaldehyde.

-

-

Derivatization Procedure:

-

HPLC Analysis:

-

Column: Use a reversed-phase C8 or C18 column.[13]

-

Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (B52724) is typically used.[13]

-

Detection: Monitor the eluent at the wavelength of maximum absorbance for the formaldehyde-DNPH derivative (around 360 nm).[13]

-

Inject the derivatized standards and samples into the HPLC system.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative versus the concentration of the formaldehyde standards.

-

Determine the concentration of formaldehyde in the unknown sample by interpolating its peak area on the calibration curve.

-

Experimental and Logical Workflows

The study of this compound stability involves a combination of equilibrium and kinetic measurements. A typical workflow would involve sample preparation, analysis by one or more spectroscopic techniques, and data processing to extract the relevant thermodynamic and kinetic parameters.

Caption: A general workflow for studying this compound stability.

Conclusion

The stability of this compound in aqueous solutions is governed by a well-defined, yet dynamic, equilibrium with formaldehyde. This equilibrium is highly sensitive to environmental conditions, particularly temperature. For professionals in research and drug development, a thorough understanding of this equilibrium is paramount for controlling the reactivity and ensuring the stability of formulations containing or susceptible to the formation of formaldehyde. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for the investigation and characterization of this compound stability. By employing techniques such as NMR, temperature-jump kinetics, and HPLC, researchers can gain valuable insights into the behavior of this simple yet important geminal diol.

References

- 1. shimadzu.com [shimadzu.com]

- 2. Temperature jump - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lcms.cz [lcms.cz]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.rug.nl [pure.rug.nl]

- 8. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NMR studies of the equilibria and reaction rates in aqueous solutions of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Temperature-jump relaxation technique | chemistry | Britannica [britannica.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. academic.oup.com [academic.oup.com]

Methanediol: A Comprehensive Technical Guide on the Simplest Geminal Diol

For Researchers, Scientists, and Drug Development Professionals

Methanediol (CH₂(OH)₂), also known as formaldehyde (B43269) monohydrate or methylene (B1212753) glycol, stands as the simplest geminal diol.[1][2][3][4][5] For decades, this molecule was considered a transient species, primarily existing in equilibrium with formaldehyde in aqueous solutions.[1][2][4][6] However, recent advancements have enabled its synthesis and characterization in the gas phase, opening new avenues for research into its fundamental properties and role in various chemical processes.[5][7] This technical guide provides an in-depth overview of this compound, focusing on its core characteristics, experimental protocols for its study, and its significance in relevant fields.

Core Properties and Stability

This compound is the product of the hydration of formaldehyde, a reaction that heavily favors the diol in dilute aqueous solutions, with an equilibrium constant estimated at 10³.[1][2] In a 5% aqueous solution of formaldehyde, approximately 80% exists as this compound.[1][8] While thermodynamically less stable than its corresponding aldehyde in the gas phase, this compound exhibits significant kinetic stability.[6][9] Theoretical calculations predict a substantial energy barrier for its unimolecular decomposition to formaldehyde and water, suggesting a long half-life in a vacuum.[10][9][11]

Two primary conformers of this compound have been identified through computational studies: a more stable C₂ form and a slightly higher energy Cₛ conformer.[1][12] The gas-phase stability of this compound is a critical factor in its role as an intermediate in atmospheric and interstellar chemistry.[6][10][7][13]

The following tables summarize key quantitative data for this compound, compiled from various experimental and computational studies.

| Physical Properties | Value | Reference |

| Molecular Formula | CH₄O₂ | [1][2][3][4][14] |

| Molar Mass | 48.041 g·mol⁻¹ | [2][4] |

| Density | ~1.2 g/cm³ | [4] |

| Boiling Point (predicted) | 193.7 ± 8.0 °C | [1] |

| Vapor Pressure (predicted at 25°C) | 0.1 ± 0.8 mmHg | [1] |

| Refractive Index (predicted) | 1.401 | [1][2] |

| pKa | 13.29 | [2] |

| Structural Parameters (C₂ Conformer) | Value | Reference |

| C-H Bond Length | 1.092 Å | [1] |

| C-O Bond Length | 1.408 Å | [1] |

| Vibrational Frequencies (Experimental, Argon Matrix) | Wavenumber (cm⁻¹) | Reference |

| OH stretch | 3637.6, 3564.4 | [14] |

| COH deformation | 1424.4, 1358.7 | [14] |

| CH₂ wag | 1334.6 | [14] |

| CO stretch | 1056.5 | [14] |

| CO torsion | 547.7 | [14] |

| NMR Spectroscopic Data (in DMSO-d₆) | Chemical Shift (ppm) | Reference |

| ¹H NMR (CH₂) | 4.59 (t) | [15] |

| ¹³C NMR (CH₂) | 81.95 | [15] |

Formation and Synthesis

This compound can be formed through several pathways, the most common being the hydration of formaldehyde in aqueous solutions.[1] Recent breakthroughs have also demonstrated its synthesis in the gas phase.

In aqueous environments, formaldehyde readily undergoes nucleophilic addition of water to form this compound. This reversible reaction is fundamental to the chemistry of formaldehyde solutions.

A significant advancement in the study of this compound has been its synthesis in the gas phase.[10][7] This method involves the exposure of low-temperature methanol-oxygen ices to energetic electrons, followed by sublimation.[5][10][7]

Experimental Protocols

The elusive nature of this compound has necessitated the use of specialized experimental techniques for its detection and characterization.

This technique has been instrumental in the unambiguous identification of gas-phase this compound.[10]

-

Sample Preparation: Low-temperature ices of methanol (B129727) and oxygen are prepared on a cold finger in an ultra-high vacuum chamber.

-

Irradiation: The ice mixture is irradiated with energetic electrons to induce chemical reactions.

-

Temperature-Programmed Desorption (TPD): The sample is heated at a controlled rate, causing the volatile products to sublimate into the gas phase.

-

Photoionization: The sublimated gas is intersected by a beam of tunable vacuum ultraviolet (VUV) photons, causing selective ionization of molecules based on their ionization energies.

-

Mass Analysis: The resulting ions are analyzed using a reflectron time-of-flight mass spectrometer to determine their mass-to-charge ratio. By carefully tuning the photon energy, different isomers can be distinguished.

NMR spectroscopy is a powerful tool for characterizing this compound in solution.

-

Sample Preparation: A solution of formaldehyde in a deuterated solvent (e.g., DMSO-d₆) is prepared. The equilibrium between formaldehyde and this compound is established in the solution.[15]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show a characteristic triplet for the methylene protons of this compound around 4.59 ppm (in DMSO-d₆), coupled to the hydroxyl protons.[15]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will exhibit a signal for the methylene carbon of this compound at approximately 81.95 ppm (in DMSO-d₆).[15]

-

2D NMR Techniques: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to confirm the connectivity of the molecule.[15]

Role in Chemical Reactions and Signaling Pathways

This compound is a key intermediate in several important chemical processes, particularly in atmospheric chemistry where it is a precursor to formic acid.[1][13][16][17] It is also implicated in the formation of secondary organic aerosols.[1][13] In astrochemical environments, this compound on interstellar ice grains is thought to participate in the formation of more complex organic molecules.[6][13]

Relevance to Drug Development

The direct biological activity of this compound is not extensively documented.[1] However, its equilibrium with formaldehyde is of significant concern in the pharmaceutical and cosmetic industries.[1][2] Formaldehyde is a known carcinogen, and products that release formaldehyde, even if this compound is the listed ingredient, are subject to scrutiny.[1][2] For instance, some hair-straightening products have listed methylene glycol as an ingredient, which, under the heat of the application process, can release formaldehyde gas.[1][2]

Understanding the kinetics and equilibrium of the formaldehyde-methanediol system is crucial for assessing the safety of pharmaceutical excipients and cosmetic ingredients. Furthermore, as a simple diol, this compound can serve as a model compound for studying the interactions of geminal diols with biological macromolecules, which may be relevant in the design of enzyme inhibitors or other therapeutic agents.

Conclusion

This compound, the simplest geminal diol, has transitioned from a theoretical curiosity and an aqueous-phase intermediate to a characterizable gas-phase molecule. This has profound implications for our understanding of atmospheric chemistry, astrochemistry, and the fundamental properties of organic molecules. For researchers in drug development, a thorough understanding of this compound's chemistry is essential for product safety and formulation, particularly in contexts where formaldehyde is a potential impurity or degradation product. The experimental techniques and data presented in this guide provide a solid foundation for further investigation into this pivotal molecule.

References

- 1. Buy this compound | 463-57-0 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CH4O2 | CID 79015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dalitsolutions.com [dalitsolutions.com]

- 5. scitechdaily.com [scitechdaily.com]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. organic chemistry - Why does formaldehyde exist primarily as the gem-diol in aqueous solution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound CH2(OH)2 and hydroxymethyl CH2OH+: key organic intermediates on the path to complex organic molecules | Astronomy & Astrophysics (A&A) [aanda.org]

- 14. This compound [webbook.nist.gov]

- 15. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Rapid preparation of gaseous this compound (CH2(OH)2) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

theoretical studies on methanediol conformations

An In-depth Technical Guide on the Theoretical Studies of Methanediol Conformations

Introduction

This compound (CH₂(OH)₂), also known as methylene (B1212753) glycol, is the simplest geminal diol. It is a key intermediate in atmospheric chemistry, particularly in aerosol formation and the chemistry of Criegee intermediates. Despite its importance, this compound has long been elusive to observe in the gas phase due to its tendency to dehydrate to formaldehyde (B43269) and water. However, recent successful gas-phase synthesis and detection have reinvigorated interest in its fundamental properties. Theoretical and computational studies have been indispensable in understanding the structure, stability, and spectroscopic features of this compound, providing crucial data for its identification and characterization. This guide provides a comprehensive overview of the , focusing on the computational methodologies, energetic landscapes, and structural parameters.

The Conformational Landscape of this compound

Theoretical calculations have identified two primary, thermodynamically favorable conformers of this compound in the gas phase. These conformers are distinguished by the relative orientation of the two hydroxyl groups.

-

C₂ Conformer (trans): This is the global minimum energy structure. In this conformation, the hydrogen atoms of the hydroxyl groups are positioned on opposite sides of the C-O-O plane, leading to reduced steric repulsion.

-

Cₛ Conformer (cis): This conformer possesses a plane of symmetry and is slightly higher in energy than the C₂ form.

-

trans' Conformer: Some studies have also identified a third conformer, denoted as trans', which is less stable than both the C₂ and Cₛ conformers.

The interconversion between these conformers and the decomposition pathways have been extensively modeled to understand the molecule's kinetic stability.

Relative Stabilities and Energetics

The relative energy of the conformers is a critical parameter for predicting their population at a given temperature and for understanding the molecule's overall behavior. High-level ab initio calculations consistently show the C₂ conformer to be the most stable.

Quantitative Energy Differences

The energy difference between the C₂ and Cₛ conformers has been calculated using various levels of theory. A summary of these findings is presented in the table below.

| Level of Theory/Method | Energy Difference (Cₛ relative to C₂) | Temperature (K) | Reference |

| CCSD(T)/CBS | 10 kJ·mol⁻¹ (~2.39 kcal·mol⁻¹) | N/A | |

| F12-TZ-cCR (ZPE-corrected) | 781.28 cm⁻¹ (~2.23 kcal·mol⁻¹) | 0 | |

| QCISD/aug-cc-pVTZ | ~2.3 kcal·mol⁻¹ | 0 | |

| QCISD/aug-cc-pVTZ | ~1.7 kcal·mol⁻¹ | 298 |

The small energy difference results in a non-negligible population of the Cₛ conformer at room temperature, although the C₂ conformer remains dominant.

Decomposition Barriers

This compound is kinetically stable in the gas phase due to a significant energy barrier to its unimolecular decomposition into formaldehyde and water. This stability is crucial for its existence and detection.

| Reaction | Barrier Height (kcal·mol⁻¹) | Computational Method | Reference |

| C₂ Conformer → H₂CO + H₂O | ~43.2 (181 kJ·mol⁻¹) | CCSD(T)/CBS | |

| Cₛ Conformer → H₂CO + H₂O | ~45.6 (191 kJ·mol⁻¹) | CCSD(T)/CBS | |

| Uncatalyzed Decomposition | 42.8 | MP4/cc-pVTZ//MP2/cc-pVDZ | |

| Uncatalyzed Decomposition | 44.6 | CCSD(T)/cc-pVTZ//MP2/cc-pVDZ | |

| Uncatalyzed Hydrolysis of H₂CO | 38.6 | DLPNO-CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(d,p) |

These high barriers explain the long-predicted gas-phase stability of this compound. Studies have also shown that this barrier can be significantly lowered by catalysts such as sulfuric acid or other small molecules, which is relevant in atmospheric contexts.

Structural Parameters

The geometric parameters of the this compound conformers have been precisely determined through geometry optimization calculations. The table below summarizes key structural data for the most stable C₂ conformer.

| Parameter | Description | Value (Å or °) | Computational Method | Reference |

| r(C-O) | Carbon-Oxygen bond length | 1.408 Å | CCSD(T)/CBS | |

| r(C-H) | Carbon-Hydrogen bond length | 1.092 Å | CCSD(T)/CBS | |

| r(O-H) | Oxygen-Hydrogen bond length | 0.964 Å | CCSD(T)/CBS | |

| a(O-C-O) | Oxygen-Carbon-Oxygen bond angle | Not specified | - | |

| a(H-C-H) | Hydrogen-Carbon-Hydrogen bond angle | Not specified | - | |

| d(H-O-C-O) | Hydroxyl Dihedral Angle | Not specified | - |

Vibrational Spectra

Theoretical vibrational frequency calculations are vital for interpreting experimental infrared (IR) spectra and confirming the presence of this compound. High-level anharmonic frequency calculations have shown excellent agreement with experimental data.

For the C₂ conformer, strong absorption bands predicted in the 980-1100 cm⁻¹ range, corresponding to C-O antisymmetric and symmetric stretches, have been crucial for its experimental identification. Theoretical studies using Quartic Force Fields (QFFs) have successfully reproduced the experimental band origins to within 3 cm⁻¹, providing unequivocal confirmation of its synthesis. Several vibrational modes are predicted to have intensities of 60 km·mol⁻¹ or higher, making them suitable for astronomical or atmospheric detection.

Theoretical Methodologies and Experimental Protocols

A variety of sophisticated computational methods have been employed to study this compound, each suited for different aspects of its chemical physics.

Ab Initio and Density Functional Theory (DFT) Calculations

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), often combined with Complete Basis Set (CBS) extrapolation, are considered the "gold standard" for accurate energy and geometry calculations. Explicitly correlated methods like CCSD(T)-F12 are also used for high-accuracy results with faster basis set convergence.

-

Møller-Plesset Perturbation Theory (MP2, MP4): These methods offer a good balance between accuracy and computational cost for calculating electron correlation and have been used for geometry optimizations and barrier height calculations.

-

Density Functional Theory (DFT): Functionals such as M06-2X and B3LYP are commonly used, especially for larger systems or when exploring reaction kinetics, due to their computational efficiency.

-

Basis Sets: Large, flexible basis sets are essential for accurate results. Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently used.

Dynamic and Kinetic Simulations

-

Reaction Rate Theories: RRKM (Rice-Ramsperger-Kassel-Marcus) theory and Canonical Variational Transition State Theory (CVTST) have been applied to calculate the unimolecular decomposition rates, confirming the kinetic stability of this compound at typical laboratory temperatures.

-

Molecular Dynamics (MD): Ab initio MD simulations, such as those based on the Car-Parrinello method, have been used to study this compound in aqueous solutions, providing insights into its solvation structure and the role of water in its decomposition.

A Typical Computational Workflow

The theoretical investigation of this compound conformations typically follows a structured protocol:

-

Conformational Search: Initial searches for stable conformers are often performed using lower-cost methods like semi-empirical or DFT calculations.

-

Geometry Optimization: The geometries of the identified conformers and transition states are then optimized at a higher level of theory (e.g., MP2 or CCSD(T)) with a suitable basis set.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energy (ZPE) corrections.

-

Single-Point Energy Refinement: To obtain highly accurate relative energies and barrier heights, single-point energy calculations are performed on the optimized geometries using the most accurate available method, such as CCSD(T) with a large basis set or CBS extrapolation.

-

Spectra and Property Calculation: Further calculations can be performed to predict IR spectra, rotational constants, and other molecular properties to aid in experimental characterization.

Visualizations

Energy Landscape of this compound

Caption: Energy landscape showing the relative stability of C₂ and Cₛ conformers and the decomposition pathway.

Computational Workflow for Conformer Analysis

Caption: A flowchart illustrating the typical computational protocol for studying this compound conformations.

Conclusion

Theoretical studies have been paramount in elucidating the conformational preferences, stability, and spectroscopic properties of this compound. High-level ab initio calculations have firmly established the C₂ conformer as the global minimum and have quantified the significant kinetic barrier that prevents its rapid decomposition in the gas phase. These computational predictions have not only provided a deep fundamental understanding of this simple yet important molecule but have also been directly responsible for its successful experimental identification. The synergy between theory and experiment continues to be crucial in advancing our knowledge of reactive intermediates like this compound and their roles in complex chemical environments.

methanediol formation from formaldehyde hydration

An In-depth Technical Guide on the Formation of Methanediol from Formaldehyde (B43269) Hydration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formaldehyde, a cornerstone chemical in various industries, exists in aqueous solutions predominantly as its hydrated form, this compound (also known as methylene (B1212753) glycol). This reversible hydration reaction is fundamental to understanding formaldehyde's reactivity, stability, and biological interactions. In drug development and biological research, where aqueous environments are the norm, the distinction between the reactive aldehyde and its less reactive gem-diol hydrate (B1144303) is critical. This technical guide provides a comprehensive overview of the formation of this compound from formaldehyde, detailing the chemical equilibrium, thermodynamics, and kinetics of the reaction. It includes detailed experimental protocols for characterization and presents quantitative data in structured tables for ease of comparison.

Introduction

In aqueous solutions, formaldehyde (H₂C=O) undergoes a rapid and reversible hydration reaction to form this compound [CH₂(OH)₂], the simplest geminal diol.[1] This equilibrium heavily favors the formation of this compound, especially in dilute solutions, where only trace amounts of free monomeric formaldehyde are present.[2][3] The prevalence of the hydrated form is crucial in contexts ranging from industrial processes to biological systems, as the chemical properties and reactivity of this compound differ significantly from those of anhydrous formaldehyde. Understanding the dynamics of this equilibrium is essential for accurately modeling reaction kinetics, assessing toxicity, and developing formulations in the pharmaceutical and chemical industries.

Chemical Equilibrium and Thermodynamics

The hydration of formaldehyde is a classic example of nucleophilic addition to a carbonyl group, with water acting as the nucleophile. The equilibrium can be represented as:

H₂C=O + H₂O ⇌ CH₂(OH)₂

The position of this equilibrium is described by the equilibrium constant (Keq), which is highly dependent on temperature.

Equilibrium Constant

The equilibrium constant for the hydration of formaldehyde has been determined by various methods, including NMR spectroscopy and UV spectrophotometry.[2][4] In dilute aqueous solutions at ambient temperature, the constant is in the order of 10³, indicating that this compound is the predominant species.[1][5]

Table 1: Equilibrium Constants (Keq) for Formaldehyde Hydration

| Temperature (K) | Keq (x 10³) | Method | Reference |

|---|---|---|---|

| 293 | 2.10 | ¹³C and ¹H NMR | [2] |

| 293 | 2.33 | Pulse Polarography | [2] |

| 293 | 1.59 | Kinetic Rate Ratios | [6] |

| 295 | 2.22 | Kinetic Rate Ratios | [6] |

| 298 | ~2.2 | General Literature | [7] |

| 298 | 2.22 | UV Absorption |[6] |

Thermodynamic Parameters

The hydration of formaldehyde is an exothermic process, as indicated by the negative enthalpy change (ΔH°). Consequently, the equilibrium constant decreases with increasing temperature, shifting the equilibrium back towards formaldehyde.[8][9]

Table 2: Thermodynamic Parameters for Formaldehyde Hydration

| Parameter | Value | Unit | Method | Reference |

|---|---|---|---|---|

| Enthalpy (ΔH°) | -39.0 | kJ/mol | NMR | [6][8] |

| Enthalpy (ΔH°) | -8.4 ± 0.5 | kcal/mol (~ -35.1 kJ/mol) | UV Spectrophotometry | [4] |

| Entropy (ΔS°) | -12.6 ± 1.7 | eu | UV Spectrophotometry |[4] |

Reaction Kinetics

The rates of both the forward hydration (k_hyd) and reverse dehydration (k_dehyd) reactions are dependent on temperature and are subject to acid-base catalysis.[10] The reaction rates have been measured using techniques such as NMR spectroscopy and chemically enhanced gas absorption.[2][11]

Table 3: Kinetic Parameters for Formaldehyde Hydration/Dehydration

| Parameter | Value | Unit | Conditions | Reference |

|---|---|---|---|---|

| Hydration Activation Energy (Ea) | 54.5 | kJ/mol | pH 7.4 (in D₂O) | [6] |

| Dehydration Activation Energy (Ea) | 86.2 | kJ/mol | pH 7.4 (in D₂O) | [6] |

| Hydration Rate Constant (k_hyd) | 2.04 x 10⁵ x e⁻²⁹³⁶/ᵀ | s⁻¹ | pH 5-7 |[11] |

Experimental Methodologies

Accurate quantification of the species involved in the formaldehyde-water system is crucial for research. NMR and UV-Vis spectroscopy are two of the most powerful techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the direct detection and quantification of monomeric formaldehyde, this compound, and its oligomers in solution.[2][3] Both ¹H and ¹³C NMR can be utilized. The direct measurement of the small, sharp peak corresponding to monomeric formaldehyde, distinct from the broader peaks of this compound and its polymers, enables precise calculation of the equilibrium constant.[7]

Experimental Protocol: ¹H NMR for Keq Determination

-

Sample Preparation:

-

Prepare aqueous solutions of formaldehyde at the desired concentration (e.g., 0.1 - 2.5 M). For studies focusing on the monomer, higher concentrations and temperatures may be necessary to produce a detectable signal.[7]

-

Use a suitable buffer (e.g., 0.01 M phosphate (B84403) buffer) to maintain a constant pH.[2]

-

For ¹H NMR in H₂O, a solvent suppression technique (e.g., presaturation) is required to attenuate the large water signal. Alternatively, D₂O can be used as the solvent, though this can introduce isotopic effects.[2][6]

-

An internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added for chemical shift calibration (0 ppm).[2]

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher) at a controlled temperature.[7]

-

Use a standard single-pulse experiment with appropriate parameters (e.g., sufficient relaxation delay) to ensure quantitative results.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Identify the signals for monomeric formaldehyde (a sharp singlet, ~9.66 ppm) and this compound (a broader signal, ~4.8-5.0 ppm).[2][7]

-

Integrate the area under the respective peaks (A_FA for formaldehyde, A_MG for this compound).

-

Calculate the equilibrium constant (Keq) using the ratio of the integrated peak areas, which corresponds to the ratio of the concentrations: Keq = [CH₂(OH)₂] / [H₂C=O] ≈ A_MG / A_FA.[7]

-

UV-Vis and Raman Spectroscopy

-

UV-Vis Spectrophotometry: This technique is used to quantify the unhydrated formaldehyde, which exhibits a characteristic carbonyl (n→π*) absorption band near 288 nm.[4] By measuring the absorbance at this wavelength and applying the Beer-Lambert law, the concentration of the free aldehyde can be determined, which is essential for calculating the equilibrium constant.[4]

-

Raman Spectroscopy: Raman analysis provides information on the vibrational modes of the different species in solution. It can distinguish between the C=O stretching mode of formaldehyde and the C-O stretching and C-O-C modes of this compound and its oligomers, offering insights into the degree of polymerization as a function of concentration.[12][13]

Spectroscopic Characterization Data

Table 4: Representative NMR Chemical Shifts (in D₂O)

| Species | Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Formaldehyde (H₂C=O) | ¹H | 9.66 | [2] |

| Formaldehyde (H₂C=O) | ¹³C | 199.8 | [2] |

| This compound (CH₂(OH)₂) | ¹H | ~4.83 | [2] |

| this compound (CH₂(OH)₂) | ¹³C | ~82.5 |[2] |

Table 5: Key Raman Vibrational Modes for Formaldehyde Species in Aqueous Solution

| Wavenumber (cm⁻¹) | Assignment | Species | Reference |

|---|---|---|---|

| 2840 - 2920 | H-C-H symmetric stretching | Formaldehyde | [13] |

| 2990 | H-C-H asymmetric stretching | Formaldehyde | [13] |

| 910 | C-O symmetric stretching | This compound/Oligomers | [13] |

| 1050 | C-O asymmetric stretching | this compound/Oligomers |[13] |

Conclusion

The hydration of formaldehyde to this compound is a rapid, reversible, and thermodynamically favorable reaction in aqueous media. The equilibrium overwhelmingly favors the hydrated gem-diol form under standard conditions. A thorough understanding of the equilibrium constants, thermodynamic drivers, and kinetic rates is paramount for professionals in chemistry and drug development. The application of analytical techniques, particularly NMR spectroscopy, provides a robust framework for quantifying the species at equilibrium and elucidating the factors that govern the system's behavior. This knowledge is indispensable for predicting the fate and reactivity of formaldehyde in biological and industrial aqueous environments.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR studies of the equilibria and reaction rates in aqueous solutions of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organic chemistry - Why does formaldehyde exist primarily as the gem-diol in aqueous solution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NMR studies of proton exchange kinetics in aqueous formaldehyde solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. scite.ai [scite.ai]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Gas-Phase Stability of Methanediol

For Researchers, Scientists, and Drug Development Professionals

Methanediol (CH₂(OH)₂), the simplest geminal diol, has long been recognized as the hydrated form of formaldehyde (B43269) in aqueous solutions. However, its existence and stability in the gas phase have been a subject of significant research interest. This technical guide provides a comprehensive overview of the gas-phase stability of this compound, summarizing key thermodynamic and kinetic data, detailing experimental and computational methodologies, and illustrating relevant chemical pathways.

Core Concepts: Thermodynamic and Kinetic Stability

The stability of gas-phase this compound is governed by both thermodynamic and kinetic factors. Thermodynamically, its stability is determined by the Gibbs free energy change of its decomposition into formaldehyde and water. Kinetically, its persistence in the gas phase is dictated by the activation energy barrier for this decomposition.

Theoretical studies have established that this compound is a thermodynamically stable species at low temperatures, specifically below 100 K, which is relevant to interstellar grain mantles.[1][2][3] However, at higher temperatures (above 300 K), the decomposition into formaldehyde and water becomes thermodynamically favorable.[3][4] Despite this, gas-phase this compound exhibits significant kinetic stability due to a substantial energy barrier to its unimolecular decomposition.[5][6][7] This barrier hinders its breakdown, allowing for its detection and study in the gas phase under laboratory conditions.[1][3] In isolation, the unimolecular decay rate of this compound is extremely low, with a theoretical half-life at 300 K in a vacuum predicted to be longer than the age of the universe.[2][3]

Recent experimental work has successfully demonstrated the synthesis and identification of gas-phase this compound, confirming its stability.[5][6][8][9] This was achieved by processing low-temperature methanol-oxygen ices, followed by sublimation and detection using photoionization reflectron time-of-flight mass spectrometry.[5][6]

Quantitative Data on Stability

The following tables summarize the key quantitative data from various theoretical studies on the stability of gas-phase this compound.

Table 1: Thermodynamic Properties for the Unimolecular Decomposition of this compound to Formaldehyde and Water

| Method | ΔE (kJ/mol) | ΔE₀ (kJ/mol) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| HF/cc-pVDZ | 55.3 | 28.7 | -9.2 | 36.5 | 153.4 | [3] |

Note: These values are for the reaction CH₂(OH)₂ (g) → H₂CO (g) + H₂O (g) at standard temperature (298.15 K) and pressure (1 atm). ΔE is the electronic energy change, ΔE₀ is the energy change at 0 K including zero-point energy, ΔG is the Gibbs free energy change, ΔH is the enthalpy change, and ΔS is the entropy change.

Table 2: Calculated Unimolecular Decomposition Rates and Lifetimes

| Temperature (K) | Unimolecular Decomposition Rate (s⁻¹) | Lifetime Lower Limit | Reference |

| 300 | < 10⁻¹⁸ | ~10¹⁰ - 10¹⁴ years | [1][3][4] |

| 500 | 10⁻⁸ - 10⁻⁶ | 10² - 10⁰ years | [4] |

| 1000 | 10³ - 10⁴ | 10⁻⁴ - 10⁻³ s | [4] |

Note: These are infinite-pressure RRKM (Rice-Ramsperger-Kassel-Marcus) calculated rates.

Table 3: Conformational Stability

Gas-phase electronic structure calculations have identified two stable conformers of this compound: cis and trans. The trans conformer is predicted to be more stable than the cis conformer.[10][11]

Catalysis of this compound Decomposition

While this compound is kinetically stable in isolation, its decomposition can be significantly accelerated by catalysts. Water molecules, as well as inorganic and organic acids, can lower the activation energy for decomposition.[2] For instance, the presence of sulfuric acid can increase the rate of gas-phase hydrolysis of formaldehyde to this compound by 11-15 orders of magnitude compared to the uncatalyzed reaction.[10][11][12] Quantum mechanical tunneling also plays a crucial role in the decomposition, especially at lower temperatures (200-300 K), enhancing the reaction rate by several orders of magnitude.[2]

Experimental and Theoretical Methodologies

A variety of experimental and computational techniques have been employed to investigate the gas-phase stability of this compound.

Experimental Protocols:

-

Synthesis and Detection: A key experimental breakthrough involved the synthesis of this compound by irradiating low-temperature (5 K) ices of methanol (B129727) and oxygen with energetic electrons. The resulting this compound was then identified in the gas phase upon sublimation using single-photon ionization (VUV) reflectron time-of-flight mass spectrometry (ReTOF-MS).[5][6][9] Isotopic substitution studies (¹³C, D, and ¹⁸O) were used to confirm the molecular formula.[6]

Computational Protocols:

-

Quantum Chemical Calculations: A range of ab initio and density functional theory (DFT) methods have been used to study the thermodynamics and kinetics of this compound. These include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), coupled-cluster theory (CCSD, CCSD(T)), and quadratic configuration interaction (QCI(T)).[3] Basis sets such as Dunning's correlation-consistent sets (cc-pVDZ, cc-pVTZ) are commonly employed.[3]

-

Transition State Theory: Canonical variational transition state theory (CVT) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory have been used to calculate the unimolecular decomposition rates.[1][2][3] These calculations often incorporate corrections for quantum mechanical tunneling.[2]

-

Atmospheric Cluster Dynamics Modeling: To understand the role of this compound in atmospheric processes like new particle formation, models such as the Atmospheric Cluster Dynamics Code (ACDC) are used.[10][11] These models utilize thermodynamic data from quantum chemical calculations to simulate the formation and evaporation rates of molecular clusters.[10][11]

Visualizing this compound Chemistry

The following diagrams, generated using the DOT language, illustrate key chemical pathways involving this compound.

Caption: Unimolecular decomposition pathway of this compound.

Caption: Catalyzed formation and decomposition of this compound.

Caption: Experimental workflow for this compound synthesis and detection.

Implications for Research and Development

The confirmed gas-phase stability of this compound has significant implications across various scientific disciplines. In atmospheric science, it is recognized as a key intermediate in aerosol formation and growth.[5][9] Understanding its formation, decomposition, and reactions is crucial for accurate atmospheric modeling. For drug development and organic chemistry, the ability to generate and study this simple geminal diol in the gas phase opens up new avenues for investigating the intrinsic properties and reactivity of this important functional group, free from solvent effects. The methodologies developed for its study can potentially be adapted to investigate other transient and unstable molecules.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 5. [PDF] Synthesis of this compound [CH2(OH)2]: The simplest geminal diol | Semantic Scholar [semanticscholar.org]

- 6. pnas.org [pnas.org]

- 7. Synthesis of this compound [CH2(OH)2]: The simplest geminal diol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound CH2(OH)2 and hydroxymethyl CH2OH+: key organic intermediates on the path to complex organic molecules | Astronomy & Astrophysics (A&A) [aanda.org]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical Study of the Gas-Phase Hydrolysis of Formaldehyde to Produce this compound and Its Implication to New Particle Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Properties of Methanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediol (CH₂(OH)₂), the simplest geminal diol, is a molecule of significant interest in diverse scientific fields, from atmospheric chemistry, where it is a key intermediate in aerosol formation and formic acid production, to astrochemistry, where it is a predicted species on interstellar ice grains.[1][2][3][4] Despite its importance, this compound has long been elusive to study in the gas phase due to its instability, readily decomposing into formaldehyde (B43269) and water.[3][4] However, recent advancements in experimental techniques have enabled its synthesis and spectroscopic characterization in the gas phase, opening new avenues for its investigation.[1][5]

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on its rotational and vibrational characteristics. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this fundamental molecule. The guide summarizes key quantitative data, outlines experimental and computational methodologies, and visualizes the workflows involved in its spectroscopic analysis.

Conformational Isomers of this compound

Theoretical calculations have identified two stable conformers of this compound: a lower-energy C₂ symmetry conformer and a slightly higher-energy Cₛ symmetry conformer.[1][2][6] The C₂ conformer is predicted to be more stable by approximately 2.3 kcal/mol (at 0 K).[2] The distinct symmetries and energy differences of these conformers give rise to unique spectroscopic signatures.

Rotational Spectroscopy

The rotational spectrum of a molecule provides crucial information about its geometry and moments of inertia. For this compound, high-level ab initio calculations have been instrumental in predicting the rotational constants for both the C₂ and Cₛ conformers. These theoretical predictions are essential for guiding experimental searches for the rotational spectra of this compound and for confirming its detection.

Table 1: Calculated Rotational and Distortion Constants for this compound Conformers

| Parameter | C₂ Conformer | Cₛ Conformer |

| Rotational Constants (MHz) | ||

| A₀ | 12803.9 | 13247.7 |

| B₀ | 11843.9 | 11579.9 |

| C₀ | 6825.9 | 6743.9 |

| Quartic Centrifugal Distortion Constants (kHz) | ||

| D_J | 24.3 | 24.5 |

| D_JK | -78.3 | -76.4 |

| D_K | 65.7 | 62.9 |

| d₁ | -9.0 | -8.5 |

| d₂ | -1.5 | -1.4 |

| Sextic Centrifugal Distortion Constants (Hz) | ||

| H_J | 0.019 | 0.020 |

| H_JK | -0.111 | -0.108 |

| H_KJ | 0.237 | 0.221 |

| H_K | -0.147 | -0.133 |

| h₁ | 0.009 | 0.009 |

| h₂ | 0.004 | 0.004 |

| h₃ | 0.001 | 0.001 |

Data sourced from high-level ab initio calculations using Quartic Force Fields (QFFs).[1][6]

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The gas-phase IR spectrum of this compound has been experimentally observed, with features assigned based on theoretical predictions.[1][6]

Experimental Observations

The gas-phase infrared spectrum of this compound has been characterized in the 980–1100 cm⁻¹ region.[1][6] This spectral window is advantageous as it is relatively free from interference by water and formaldehyde, the decomposition products of this compound.[1] The observed rovibrational features in this region are attributed to the O-C-O antisymmetric and symmetric stretching modes.[1]

Theoretical Calculations

Anharmonic vibrational frequency calculations are crucial for accurately assigning the experimental spectra. High-level computational methods, such as those based on coupled-cluster theory with Quartic Force Fields (QFFs), have provided vibrational frequencies that are in excellent agreement with experimental values, typically within 3 cm⁻¹.[1][6]

Table 2: Calculated Anharmonic Vibrational Frequencies for the C₂ Conformer of this compound

| Mode | Symmetry | Approximate Description | Wavenumber (cm⁻¹) | IR Intensity (km/mol) |

| ν₁ | A | OH Symmetric Stretch | 3646 | 57.6 |

| ν₂ | A | CH₂ Symmetric Stretch | 2985 | 18.2 |

| ν₃ | A | CH₂ Scissoring | 1481 | 12.3 |

| ν₄ | A | OH Symmetric Bend | 1355 | 60.2 |

| ν₅ | A | CH₂ Wagging | 1215 | 8.8 |

| ν₆ | A | O-C-O Symmetric Stretch | 1028 | 109.4 |

| ν₇ | A | CH₂ Rocking | 915 | 1.1 |

| ν₈ | A | OH Symmetric Torsion | 349 | 15.2 |

| ν₉ | B | OH Antisymmetric Stretch | 3647 | 70.4 |

| ν₁₀ | B | CH₂ Antisymmetric Stretch | 3064 | 12.6 |

| ν₁₁ | B | CH₂ Twisting | 1289 | 1.8 |

| ν₁₂ | B | OH Antisymmetric Bend | 1198 | 26.1 |

| ν₁₃ | B | O-C-O Antisymmetric Stretch | 1060 | 179.8 |

| ν₁₄ | B | CH₂ Rocking | 954 | 1.7 |

| ν₁₅ | B | OH Antisymmetric Torsion | 225 | 1.2 |

Data sourced from high-level ab initio calculations.[1][5]

NMR Spectroscopy

Table 3: Predicted and Experimental NMR Chemical Shifts for this compound

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | D₂O (predicted) | ~4.8 | singlet | For the CH₂ protons.[7] |

| ¹H | DMSO-d₆ | 4.59 | triplet | For the CH₂ protons.[8] |

| ¹³C | D₂O (predicted) | ~88.5 | - | [7] |

| ¹³C | DMSO-d₆ | 81.95 | - | [8] |

Experimental and Computational Protocols

Gas-Phase Synthesis and Infrared Spectroscopy

A successful method for generating and detecting gaseous this compound involves the evaporation of an aqueous formaldehyde solution.[1] The resulting vapor, containing a mixture of formaldehyde, water, and this compound, is then analyzed by infrared absorption spectroscopy.[1]

Another method involves exposing methanol-oxygen ices to high-energy electrons, followed by sublimation to produce gaseous this compound.[1] The products are then identified using photoionization-reflectron time-of-flight mass spectrometry in conjunction with IR spectroscopy.[1]

Computational Protocol for Spectroscopic Characterization

The theoretical prediction of this compound's spectroscopic properties typically follows a multi-step computational workflow.

-

Geometry Optimization: The molecular geometries of the different conformers (C₂ and Cₛ) are optimized using high-level quantum chemical methods, such as coupled-cluster theory (e.g., CCSD(T)-F12b).[6]

-

Quartic Force Field (QFF) Calculation: A QFF is generated by calculating single-point energies at numerous displaced geometries around the equilibrium structure.[1][6] This force field provides a detailed description of the potential energy surface near the minimum.

-

Coordinate Transformation: The force constants are transformed from symmetry-internal coordinates to Cartesian coordinates using programs like INTDER2005.[1][6]

-

Spectroscopic Constant Calculation: Second-order vibrational perturbation theory (VPT2) is then employed, using software such as SPECTRO, to calculate the rovibrational spectroscopic data from the QFF.[1][6] This step includes accounting for Fermi, Coriolis, and Darling–Dennison resonances to improve the accuracy of the predicted vibrational frequencies.[1][6]

Visualizations

Caption: Experimental workflow for the synthesis and infrared spectroscopic analysis of gaseous this compound.

Caption: Computational workflow for the theoretical prediction of this compound's spectroscopic properties.

Caption: Logical relationship between theoretical predictions and experimental measurements in the spectroscopic characterization of this compound.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. webqc.org [webqc.org]

- 8. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]

Methanediol: A Pivotal Intermediate in Aerosol Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Executive Summary

Methanediol (CH₂O(H)₂), the simplest geminal diol, has emerged as a crucial, albeit transient, intermediate in atmospheric and aerosol chemistry. Formed from the hydration of the abundant atmospheric pollutant formaldehyde (B43269), this compound's unique chemical properties significantly influence new particle formation, the growth of secondary organic aerosols (SOA), and the atmospheric budget of formic acid. This technical guide provides a comprehensive overview of the core chemistry of this compound in aerosols, presenting key quantitative data, detailed experimental methodologies, and visual representations of its reaction pathways and experimental investigation workflows. Understanding the role of this compound is critical for accurately modeling atmospheric processes and for professionals in drug development who require a deep understanding of aerosol science for inhalation therapies.

Introduction

Geminal diols, organic molecules with two hydroxyl groups attached to the same carbon atom, are recognized as key reactive intermediates in various chemical systems.[1] In atmospheric science, this compound (also known as formaldehyde monohydrate or methylene (B1212753) glycol) is of particular interest due to its formation from formaldehyde, a ubiquitous and abundant atmospheric carbonyl compound.[2][3] While historically considered an elusive transient species, recent advancements in experimental and theoretical chemistry have enabled its direct observation and characterization, confirming its stability in the gas phase and its significant role in aerosol chemistry.[1][4]

This guide synthesizes the current scientific understanding of this compound's function as a key intermediate in aerosol chemistry, with a focus on its formation, reaction kinetics, and impact on aerosol properties.

Formation of this compound in the Atmosphere

This compound is primarily formed through the hydration of formaldehyde. This process can occur in both the gas phase and the aqueous phase of aerosols and cloud droplets.

Gas-Phase Formation

The direct gas-phase reaction of formaldehyde with a single water molecule has a high activation energy barrier, making it kinetically unfavorable under typical atmospheric conditions.[1][5] However, the presence of catalysts such as sulfuric acid (H₂SO₄), formic acid (HCOOH), and iodic acid (HIO₃) can significantly enhance the rate of this compound formation.[3][6] These catalysts act as a bridge for hydrogen atom transfer, effectively lowering the energy barrier for the reaction.[1]

Theoretical studies have shown that the sulfuric acid-catalyzed hydrolysis of formaldehyde is many orders of magnitude faster than the uncatalyzed reaction.[1][5] This catalytic pathway is particularly important in regions with significant sulfur dioxide (SO₂) emissions, a precursor to sulfuric acid.

Aqueous-Phase Formation

In the aqueous phase of aerosols and cloud droplets, the hydration of formaldehyde to form this compound is a reversible process with a temperature-dependent equilibrium.[2][7] The equilibrium strongly favors the formation of this compound, especially in dilute aqueous solutions.[8] The equilibrium constant for this hydration is estimated to be around 10³.[8]

Quantitative Data on this compound Chemistry

The following tables summarize key quantitative data related to the formation and reaction of this compound in the atmosphere.

Table 1: Gas-Phase Reaction Rate Constants for this compound Formation from Formaldehyde and Water

| Reaction | Catalyst | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| CH₂O + H₂O → CH₂(OH)₂ | None | 253 - 298 | 6.92 x 10⁻⁴² - 6.11 x 10⁻³⁹ | [1][5] |

| CH₂O + H₂O + H₂SO₄ → CH₂(OH)₂ + H₂SO₄ | Sulfuric Acid | 253 - 298 | 2.53 x 10⁻²⁶ - 1.47 x 10⁻²⁷ | [1][5] |

| CH₂O + H₂O + HIO₃ → CH₂(OH)₂ + HIO₃ | Iodic Acid | < 260 | Substantial contribution | [6] |

| CH₂O + H₂O + HCOOH → CH₂(OH)₂ + HCOOH | Formic Acid | - | Facile formation | [3] |

Table 2: Reaction Rate Constant for this compound with Hydroxyl Radical (OH)

| Reaction | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| CH₂(OH)₂ + OH → Products | 260 - 310 | (2.4 ± 0.5) x 10⁻¹² | [2][9] |

Table 3: Equilibrium and Henry's Law Constants for this compound

| Parameter | Value | Temperature (K) | Reference |

| Aqueous Hydration Equilibrium Constant (K_eq) | ~10³ | 298 | [8] |

| 2,200 | 298 | [7][9] | |

| 5,000 | 280 | [7] | |

| Henry's Law Constant (K_H) | 8.1 x 10⁵ M atm⁻¹ | 280 | [2][7][9] |

Role of this compound in Aerosol Chemistry

This compound plays a multifaceted role in aerosol chemistry, influencing both the formation of new particles and the chemical composition of existing aerosols.

New Particle Formation (NPF)

Theoretical studies suggest that this compound can participate in new particle formation, particularly in the presence of sulfuric acid.[1][5] The two hydroxyl groups in this compound can form strong hydrogen bonds with sulfuric acid molecules, stabilizing molecular clusters and facilitating their growth into new aerosol particles.[1] This process is considered a potential additional pathway for NPF, especially in environments where formaldehyde concentrations are high.

Secondary Organic Aerosol (SOA) Formation and Growth

This compound is more hygroscopic than formaldehyde, meaning it has a greater affinity for water.[1][5] This property suggests that the uptake of this compound onto existing aqueous aerosol particles can contribute to their growth. Once in the aqueous phase, this compound can undergo further reactions, contributing to the formation of secondary organic aerosol (SOA) mass.